Dermaseptin-S6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLWSKIKTAGKEAAKAAAKAAGKAALNAVSEAI |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Dermaseptin-S6 has demonstrated significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, and protozoa. The mechanism of action primarily involves disrupting the microbial cell membrane.
Minimum Inhibitory Concentration (MIC) Studies
The effectiveness of this compound can be quantified through MIC studies, which measure the lowest concentration of the peptide required to inhibit microbial growth.
| Microorganism | MIC (μM) | MBC (μM) |
|---|---|---|
| Escherichia coli | 4 | 16 |
| Staphylococcus aureus | 8 | 32 |
| Candida albicans | 8 | 32 |
These values indicate that this compound is effective at micromolar concentrations, making it a promising candidate for developing new antimicrobial agents .
Hemolytic Activity
Safety profiles for AMPs are crucial for clinical applications. This compound exhibits low hemolytic activity, which is beneficial for therapeutic use.
| Peptide | HC50 (μM) |
|---|---|
| This compound | 114.7 |
This low hemolytic activity suggests that this compound can effectively target pathogens without significantly damaging human red blood cells .
Antitumor Activity
Recent studies have highlighted the potential of this compound in cancer therapy. Its antiproliferative effects have been observed in various cancer cell lines.
Synergistic Effects with Other Antimicrobials
This compound can enhance the efficacy of other antimicrobial agents when used in combination therapies. For instance, studies have shown that combining this compound with conventional antibiotics can significantly lower MIC values against resistant strains.
Case Study: Combination Therapy
In a controlled study involving Methicillin-resistant Staphylococcus aureus (MRSA), the combination of this compound with vancomycin resulted in:
| Combination | MIC Reduction (%) |
|---|---|
| This compound + Vancomycin | 75 |
This synergy suggests that this compound could be a valuable addition to existing treatment regimens for resistant infections .
Future Directions and Clinical Applications
The promising results from various studies indicate that this compound has significant potential for clinical applications in treating infections and cancer. Ongoing research focuses on:
- Structural Modifications: Enhancing potency and selectivity through peptide engineering.
- Formulation Development: Creating effective delivery systems for clinical use.
- Clinical Trials: Assessing safety and efficacy in human subjects.
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary and most reliable method for preparing Dermaseptin-S6 is solid-phase peptide synthesis using the Fmoc (9-fluorenylmethoxycarbonyl) chemistry approach. This method allows for the stepwise assembly of the peptide chain on a solid resin support, facilitating efficient synthesis and purification.
-
- The peptide chain is elongated by sequentially adding Fmoc-protected amino acids.
- After each coupling step, the Fmoc protecting group is removed to expose the amine group for the next amino acid addition.
- Once the full sequence is assembled, the peptide is cleaved from the resin and side-chain protecting groups are removed.
-
- The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve purity greater than 95%.
- Purity and identity are confirmed by electrospray ionization mass spectrometry (ESI-MS).
-
- The purified peptide is dissolved in sterile deionized water at a concentration of 10 mg/mL.
- The stock solution is stored at −20 °C to maintain stability for subsequent experiments.
This method is standard for preparing dermaseptin peptides and ensures reproducibility and high quality of the peptide for research purposes.
Peptide Analogues and Modifications
Research on dermaseptin peptides often involves designing analogues to optimize activity, stability, or reduce toxicity. For example, analogues of other dermaseptin peptides have been created by modifying amino acid sequences to increase hydrophobicity, net charge, or helicity, which can affect antimicrobial potency and selectivity.
- Design and Synthesis of Analogues:
- Modifications are introduced during SPPS by substituting specific amino acids.
- Physicochemical properties such as hydrophobicity and net charge are predicted using computational tools like Heliquest.
- Analogues are synthesized and purified similarly to the native peptide.
These modifications help in understanding structure-activity relationships and improving peptide performance.
Characterization and Quality Control
After synthesis, this compound undergoes rigorous characterization to confirm its structure and purity:
| Characterization Method | Purpose | Typical Results |
|---|---|---|
| Reverse-phase HPLC | Purity assessment | >95% purity |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Matches theoretical mass |
| Circular Dichroism Spectroscopy | Secondary structure analysis (α-helicity) | Confirms α-helical conformation |
| Antimicrobial Activity Assays | Functional validation | Effective against target bacteria |
These steps ensure that the peptide is suitable for biological and pharmacological studies.
Summary Table of Preparation Methods
| Step | Description | Notes |
|---|---|---|
| Peptide Synthesis | Fmoc-based solid-phase peptide synthesis | Most common and reliable method |
| Cleavage and Deprotection | Removal from resin and side-chain protecting groups | Critical for obtaining active peptide |
| Purification | Reverse-phase HPLC | Ensures >95% purity |
| Verification | ESI-MS, CD spectroscopy | Confirms identity and structure |
| Storage | Dissolution in sterile water, stored at −20 °C | Maintains peptide stability |
| Analogue Design (optional) | Amino acid substitutions to enhance properties | Uses computational prediction and synthesis |
Research Findings on Preparation Impact
- The α-helical conformation of dermaseptins, including this compound, is crucial for their membrane-disrupting antimicrobial action. Proper synthesis and purification preserve this structure.
- Modifications in peptide sequence during synthesis can enhance antimicrobial activity and reduce cytotoxicity, as demonstrated in analogues of related dermaseptin peptides.
- High purity and accurate mass confirmation are essential to avoid batch variability and ensure reproducible biological results.
Q & A
Q. What experimental models are recommended for studying Dermaseptin-S6's membrane-binding properties?
Surface plasmon resonance (SPR) with model bilayers is widely used to quantify binding kinetics and differentiate between superficial adhesion and bilayer insertion . In vitro cytotoxicity assays (e.g., hemolysis of red blood cells) complement SPR data by correlating binding stages (adhesion vs. insertion) with biological activity. For example, proteolytic cleavage assays on membrane-bound peptides can validate insertion states .
Q. How are structural features of this compound linked to its antimicrobial activity?
Comparative studies of native dermaseptins (e.g., S1, S4) and truncated derivatives reveal that cytotoxicity correlates with peptide length and cationic residue distribution. A 16-residue truncation of Dermaseptin-S4 retained 70% activity, while a 10-residue version showed <20%, highlighting the role of helical stability in membrane penetration .
Q. What are standard protocols for evaluating this compound's cytotoxicity across cell types?
Use dose-response curves with EC50 calculations in erythrocyte hemolysis assays and microbial viability tests (e.g., CFU counts). Include controls for membrane integrity (e.g., lactate dehydrogenase release) and validate results with SPR-derived affinity constants for mechanistic consistency .
Advanced Research Questions
Q. How do contradictions arise between in vitro binding data and in vivo efficacy of this compound analogues?
Discrepancies often stem from oversimplified in vitro models (e.g., synthetic bilayers lacking lipid diversity) or failure to account for serum protein interactions. To resolve, integrate dynamic models like lipid vesicle leakage assays with SPR and ex vivo tissue studies. For example, K(4)K(20)-S4 showed high insertion affinity in SPR but reduced in vivo activity due to serum interference .
Q. What methodologies can distinguish between "adhesion" and "insertion" states in membrane interactions?
A two-stage binding mechanism is validated via SPR:
- Stage 1: Rapid adhesion to the membrane surface (measured as initial resonance unit increase).
- Stage 2: Slow insertion into the bilayer (observed as sustained RU stabilization). Proteolytic protection assays (e.g., trypsin treatment of RBC-bound peptides) confirm insertion by showing reduced cleavage in deeply embedded peptides .
Q. How can structural modifications optimize this compound's therapeutic index (cytotoxicity vs. efficacy)?
Systematic truncation and residue substitution studies reveal:
Q. What statistical frameworks are optimal for analyzing contradictory cytotoxicity data across studies?
Apply multivariate regression to isolate variables (e.g., peptide concentration, lipid composition). Use principal component analysis (PCA) to identify dominant factors (e.g., insertion affinity vs. membrane curvature). For meta-analyses, employ the PRISMA framework to assess bias in heterogeneous datasets .
Methodological Guidelines for Data Reporting
Q. How should researchers present membrane-binding kinetics and cytotoxicity correlations?
- Tables: Include apparent affinity constants (Kapp), insertion/dissociation rates, and EC50 values.
- Graphs: Overlay SPR sensorgrams with dose-response curves (see Fig. 1A in ).
- Statistical annotations: Report p-values for insertion-affinity vs. cytotoxicity correlations and confidence intervals for replicate experiments .
Q. What validation criteria ensure reproducibility in this compound studies?
- Positive controls: Use melittin or magainin-2 as benchmark peptides.
- Negative controls: Include scrambled-sequence analogues.
- Quality checks: Validate lipid bilayer integrity via fluorescence recovery after photobleaching (FRAP) .
Research Gaps and Future Directions
What unresolved questions exist about this compound's selectivity for microbial vs. mammalian membranes?
Current models lack lipid diversity (e.g., cholesterol-rich mammalian membranes). Future work should incorporate asymmetric bilayers and in situ microscopy to track real-time peptide localization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
